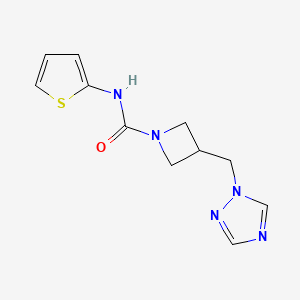

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-thiophen-2-yl-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c17-11(14-10-2-1-3-18-10)15-4-9(5-15)6-16-8-12-7-13-16/h1-3,7-9H,4-6H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRUYXDSZOFNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.

Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable amine and an electrophile.

Final Coupling: The final step involves coupling the triazole, thiophene, and azetidine intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The incorporation of this moiety in the structure of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide enhances its efficacy against various bacterial and fungal strains. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

1.2 Anticancer Properties

The compound shows promise as an anticancer agent. The triazole ring is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives similar to This compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, C. albicans | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Anti-inflammatory | Reduction in inflammatory markers |

Agricultural Applications

2.1 Fungicidal Properties

The compound's triazole component is also relevant in agriculture as a fungicide. Triazoles are widely used to control fungal diseases in crops. The specific structure of This compound may enhance its effectiveness against plant pathogens while being less toxic to beneficial organisms .

2.2 Plant Growth Regulation

Emerging research suggests that this compound could act as a plant growth regulator. By modulating hormonal pathways within plants, it may promote growth and increase resistance to stress factors such as drought or disease .

Material Science Applications

3.1 Synthesis of Novel Materials

The unique chemical structure of This compound allows for its use in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical strength .

3.2 Coordination Chemistry

Additionally, the compound may serve as a ligand in coordination chemistry, forming complexes with transition metals that can exhibit interesting catalytic properties or magnetic behavior . This application is particularly relevant in the development of new catalysts for organic transformations.

Mechanism of Action

The mechanism of action of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiophene rings may play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Triazole-Containing Antiproliferative Agents

Battula et al. (2017) synthesized N-(3-methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids , which demonstrated antiproliferative activity . Compared to the target compound:

- Triazole Position: The analogues use a 1,2,3-triazole (vs.

- Core Structure: Thiomorpholine (6-membered ring with a sulfone group) vs. azetidine.

- Substituents : A methoxyphenyl group in the analogues vs. thiophene in the target compound. Thiophene’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets.

Thiadiazole and Thiazole Derivatives with Antitumor Activity

Molecules (2015) reported 1,3,4-thiadiazole and thiazole derivatives bearing 1,2,3-triazole groups, showing potent activity against HepG2 (IC50 = 1.19–3.4 µM) and MCF-7 cell lines . Key differences:

- Heterocycle Core : Thiadiazole/thiazole vs. azetidine. Thiadiazole’s planar structure facilitates intercalation with DNA or enzyme active sites.

- Triazole Role : The 1,2,3-triazole in these derivatives acts as a linker, while the 1,2,4-triazole in the target compound may serve as a direct pharmacophore.

- Substituent Impact : Aryl groups in the thiadiazole derivatives (e.g., phenyl) vs. thiophene in the target compound. Thiophene’s lower steric bulk may improve solubility.

Antifungal Triazole Derivatives

Fluconazole analogues (e.g., 1-(N-benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanols) target fungal CYP51, with MIC values as low as 0.001 µg/mL against Candida albicans . Comparatively:

- the flexible propanol chain in fluconazole analogues.

- Substituent Effects : Thiophene’s sulfur atom may mimic the electron-withdrawing effects of fluconazole’s difluorophenyl group, enhancing binding to CYP51’s heme iron.

Propanamide Derivatives with Neuroprotective Potential

Turkish Journal of Pharmaceutical Sciences () evaluated N-(chloro/methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamides in neuroprotection assays. The target compound differs in:

- Core Structure : Azetidine vs. propanamide chain. The rigid azetidine may reduce metabolic degradation compared to flexible alkyl chains.

- Substituent Position : Thiophene-2-yl vs. substituted phenyl groups. Ortho/meta/para substituents on phenyl affect steric and electronic interactions, whereas thiophene’s conjugated system may improve bioavailability .

Structure-Activity Relationship (SAR) Insights

- Triazole Type : 1,2,4-Triazole (target) vs. 1,2,3-triazole (antiproliferative agents) – Positional isomerism influences enzyme inhibition profiles .

- Ring Size : Azetidine’s strain may enhance binding affinity but reduce synthetic accessibility compared to 5- or 6-membered rings.

- Substituents : Thiophene’s balance of lipophilicity and polarity may optimize pharmacokinetics relative to bulkier aryl groups .

Biological Activity

The compound 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a novel derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique triazole ring, which is known for its diverse biological activities. The presence of the thiophene moiety contributes to its pharmacological profile. The molecular formula for this compound is .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data for the compound is limited, the structural similarities suggest a potential for similar activity.

Anticancer Properties

Triazole derivatives are often explored for their anticancer properties. A study highlighted the cytotoxic effects of related compounds against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells . Although direct studies on this compound are sparse, the triazole's ability to inhibit key enzymes involved in cancer progression suggests a promising avenue for further research.

Actoprotective Activity

A study focused on the actoprotective effects of 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole derivatives demonstrated significant results in enhancing physical performance and reducing fatigue in animal models . This suggests that similar compounds could provide protective effects against physical stressors.

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which are crucial in cancer and inflammatory processes .

- Receptor Modulation : Some studies suggest that these compounds may also modulate receptor activities, affecting pathways involved in cell proliferation and apoptosis.

Study on Antimicrobial Activity

In a comparative study examining the antibacterial effects of various triazole derivatives, it was found that certain modifications significantly enhanced efficacy against Klebsiella pneumoniae and Staphylococcus aureus. The study utilized an agar diffusion method to assess activity .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 20 |

| 3-Azetidine | K. pneumoniae | 18 |

Anticancer Activity Assessment

A recent investigation into the cytotoxicity of triazole derivatives revealed that compounds with similar structures exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines . This suggests that this compound could also possess significant anticancer properties warranting further exploration.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodology :

- The compound’s synthesis typically involves multi-step organic reactions , including Huisgen azide-alkyne cycloaddition to form the triazole ring .

- Key steps include coupling the azetidine carboxamide core with thiophen-2-yl and triazole-methyl substituents. Optimize yields by controlling temperature (e.g., 60–80°C) and using polar aprotic solvents (e.g., DMF or acetonitrile) .

- Purification via column chromatography or recrystallization ensures high purity, as noted in similar triazole-carboxamide syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent connectivity and stereochemistry .

- Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Thin-Layer Chromatography (TLC) monitors reaction progress, with Rf values compared to intermediates .

Q. How can researchers design initial biological screening assays to evaluate the compound’s potential therapeutic applications?

- Methodology :

- Use enzyme inhibition assays (e.g., kinase or protease targets) to assess interactions with the triazole and thiophene moieties .

- Antimicrobial activity can be screened via broth microdilution (MIC values) against bacterial/fungal strains .

- For cytotoxicity, employ MTT assays on cancer cell lines, noting dose-dependent responses .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets prior to experimental validation?

- Methodology :

- Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like acetylcholinesterase or HIV-1 protease, leveraging the triazole’s hydrogen-bonding capacity .

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Dynamics (MD) simulations assess conformational flexibility in aqueous or lipid bilayer environments .

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data observed in pharmacological studies of this compound?

- Methodology :

- Investigate bioavailability limitations via ADME profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) .

- Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in animal models and correlate with in vitro activity .

- Optimize formulations using nanocarriers (e.g., liposomes) to enhance solubility and target tissue penetration .

Q. How can researchers optimize the compound’s pharmacokinetic properties through systematic structural modifications while maintaining target affinity?

- Methodology :

- SAR studies : Modify the azetidine ring (e.g., introduce methyl groups) to improve metabolic stability without disrupting triazole-thiophene interactions .

- Replace the carboxamide with bioisosteres (e.g., sulfonamides) to enhance solubility .

- Perform prodrug derivatization (e.g., esterification) to increase oral bioavailability .

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.

- Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational synthesis and screening.

- Contradictory data resolution requires integrating pharmacokinetic and formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.